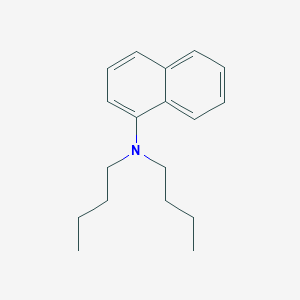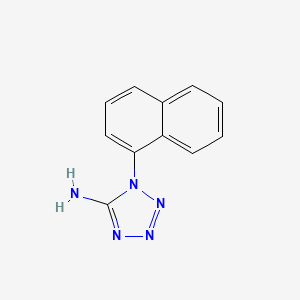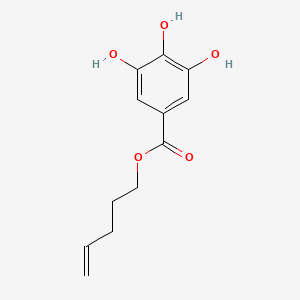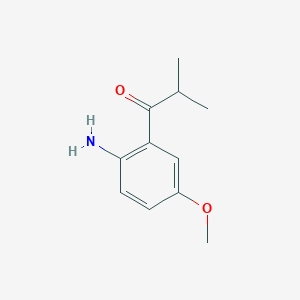![molecular formula C14H12Br2O2 B14253634 1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene CAS No. 395649-68-0](/img/structure/B14253634.png)
1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene is an organic compound with a complex structure that includes bromine, butyne, and benzene moieties
Méthodes De Préparation
The synthesis of 1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene typically involves the reaction of 1,4-dihydroxybenzene with 4-bromobut-2-yne in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of alkyne groups allows for cyclization reactions, which can lead to the formation of cyclic compounds.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable structures.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Research: It is used in the study of biological systems and interactions, particularly in the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes
Mécanisme D'action
The mechanism of action of 1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets through its reactive bromine and alkyne groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in the modification of molecular structures and pathways. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene can be compared with similar compounds such as:
1,4-Bis(4-pyridylethynyl)benzene: This compound also contains alkyne groups and is used in materials science for its unique aggregation-induced emission properties.
4-Bromo-1-butynylbenzene: A simpler compound with a similar alkyne and bromine structure, used in organic synthesis.
1,4-Bis(benzimidazol-2-yl)benzene: Used in the synthesis of polyamides and other polymers due to its functional amino groups.
The uniqueness of this compound lies in its combination of bromine and alkyne groups, which provide versatile reactivity and potential for various applications.
Propriétés
Numéro CAS |
395649-68-0 |
|---|---|
Formule moléculaire |
C14H12Br2O2 |
Poids moléculaire |
372.05 g/mol |
Nom IUPAC |
1,4-bis(4-bromobut-2-ynoxy)benzene |
InChI |
InChI=1S/C14H12Br2O2/c15-9-1-3-11-17-13-5-7-14(8-6-13)18-12-4-2-10-16/h5-8H,9-12H2 |
Clé InChI |
WNYSTBRFDXJUIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC#CCBr)OCC#CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde](/img/structure/B14253554.png)
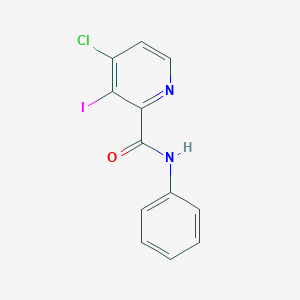

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14253593.png)
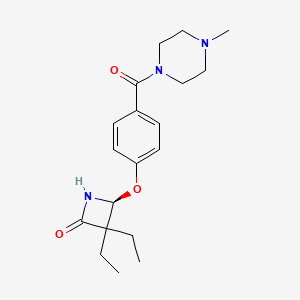

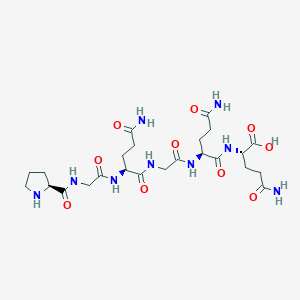

![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)
